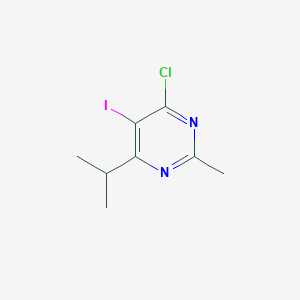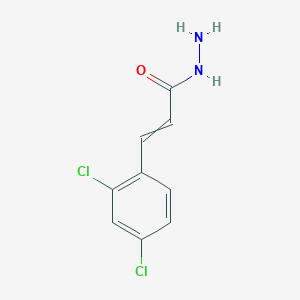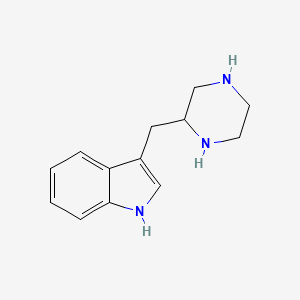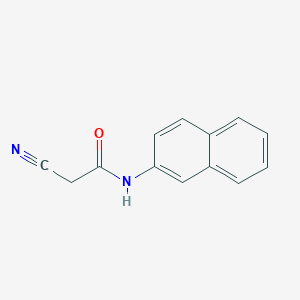
4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C₈H₁₀ClIN₂ and a molecular weight of 296.53 g/mol . This compound is characterized by the presence of chlorine, iodine, isopropyl, and methyl groups attached to a pyrimidine ring, making it a valuable intermediate in various chemical syntheses and research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the following steps:
Starting Material: The synthesis begins with a pyrimidine derivative, such as 2-methyl-4,6-dichloropyrimidine.
Isopropylation: The isopropyl group is introduced through an alkylation reaction using isopropyl halides (e.g., isopropyl bromide) in the presence of a strong base like potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of efficient catalysts to minimize by-products .
化学反応の分析
Types of Reactions
4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling: Palladium catalysts (Pd) in the presence of bases like potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms (chlorine and iodine) can enhance its binding affinity to target proteins, influencing biological pathways .
類似化合物との比較
Similar Compounds
4-Chloro-5-iodo-2-methylpyrimidine: Lacks the isopropyl group, resulting in different reactivity and applications.
4-Chloro-5-bromo-6-isopropyl-2-methylpyrimidine: Substitution of iodine with bromine alters its chemical properties.
4-Chloro-5-iodo-6-methyl-2-isopropylpyrimidine: Variation in the position of methyl and isopropyl groups affects its behavior in reactions.
Uniqueness
4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of chlorine, iodine, isopropyl, and methyl groups makes it a versatile intermediate for various synthetic applications .
特性
分子式 |
C8H10ClIN2 |
|---|---|
分子量 |
296.53 g/mol |
IUPAC名 |
4-chloro-5-iodo-2-methyl-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H10ClIN2/c1-4(2)7-6(10)8(9)12-5(3)11-7/h4H,1-3H3 |
InChIキー |
ZEDZGVZJHVUDRH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C(=N1)Cl)I)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride](/img/structure/B11725024.png)

![3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B11725037.png)
![3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11725043.png)
![(E)-N-[1-(2,5-Dichlorophenyl)propylidene]hydroxylamine](/img/structure/B11725051.png)
![2-[(2-Chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11725065.png)
![N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide](/img/structure/B11725067.png)


![2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11725101.png)

![N-[(3-methylphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B11725116.png)
![Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]-](/img/structure/B11725122.png)
